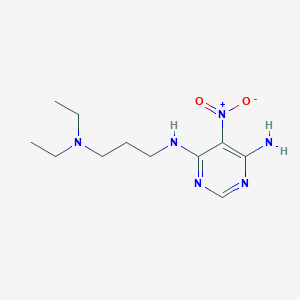

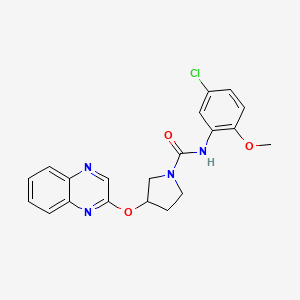

N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of diethylaminopropylamine , which is a diamine. It’s used in the preparation of some surfactants, such as cocamidopropyl betaine, an ingredient in many personal care products .

Synthesis Analysis

Diethylaminopropylamine can be synthesized commercially via the reaction between dimethylamine and acrylonitrile . A subsequent hydrogenation step yields diethylaminopropylamine .

Chemical Reactions Analysis

Diethylaminopropylamine can be used as a comonomer to impart pH-sensitivity to hydrogels based on acrylic monomers .

Physical And Chemical Properties Analysis

The physical state of diethylaminopropylamine at 20°C is liquid . It has a molecular weight of 130.23 .

科学的研究の応用

Binding Affinity and Selectivity in Histamine Receptors

Research has explored the binding affinity of compounds similar to N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine, specifically derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, for histamine H3 receptors (hH3Rs) and H4 receptors (hH4Rs). The study conducted by Sadek et al. (2014) indicated that structural modifications in these compounds could significantly enhance hH3R affinity and selectivity, pointing towards potential therapeutic applications in targeting these histamine receptors. The paper also delved into calculating drug-likeness properties of these compounds, which is crucial for understanding their potential as drugs. The high affinity and selectivity of certain derivatives for hH3Rs over hH4Rs suggest a possible role in treatments targeting histamine-related pathways (Sadek et al., 2014).

Synthesis and Chemical Transformation

The synthesis and transformation of pyrimidine compounds, closely related to this compound, have been widely studied. Brown (2007) reported on the synthesis of 5-amino-4-methylaminopyrimidine, discussing the challenges and specific conditions required for successful monoamination. This research contributes to the broader understanding of chemical synthesis and the potential for creating various pyrimidine derivatives, which can have numerous scientific and pharmacological applications (Brown, 2007).

Biological Activities and Potential Therapeutic Applications

A study by Yuan et al. (2011) explored the synthesis of novel N-(pyrimidin-5-yl)-N'-phenylureas starting from a derivative of 4-chloro-2-diethylamino-6-methyl-5-nitropyrimidine. The synthesized compounds showed promising anti-TMV (tobacco mosaic virus) activity, indicating potential applications in plant protection or as a platform for developing antiviral agents. This research underscores the biological relevance of pyrimidine derivatives and their potential in therapeutic or agricultural contexts (Yuan et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-N-[3-(diethylamino)propyl]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N6O2/c1-3-16(4-2)7-5-6-13-11-9(17(18)19)10(12)14-8-15-11/h8H,3-7H2,1-2H3,(H3,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKFWFMYYYHTMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)

![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)

![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2406709.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)

![N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2406717.png)

![1-methyl-2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2406721.png)

![Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2406724.png)

![1-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3-pyridin-4-ylurea](/img/structure/B2406725.png)